sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate
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Overview
Description
The compound “sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple aromatic rings, sulfonic acid groups, and azo linkages. Such compounds are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. Each step requires specific reaction conditions, such as temperature, pH, and the presence of catalysts. For example, the synthesis might begin with the formation of the pyrazole ring, followed by the introduction of sulfonic acid groups through sulfonation reactions. The azo linkages are usually formed through diazotization and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions in reactors designed to handle the specific conditions required for each step. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can break azo linkages, leading to the formation of amines.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model system to study the behavior of complex organic molecules. Its reactions can provide insights into the mechanisms of azo coupling and sulfonation.
Biology
In biological research, derivatives of this compound might be used to study enzyme interactions or as probes to investigate cellular processes.
Medicine
While not directly used as a drug, compounds with similar structures might be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound is likely used as a dye or pigment due to its vibrant color and stability. It may also find applications in the production of inks, plastics, and textiles.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as a dye, its color properties arise from the electronic structure of the azo linkages and aromatic rings. In biological systems, its interactions with enzymes or cellular components would depend on its functional groups and overall structure.
Comparison with Similar Compounds
Similar Compounds
- **Sodium 4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate
- **Sodium 4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. Its structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C52H33Cl4N18NaO18S4 |
---|---|
Molecular Weight |
1491.0 g/mol |
IUPAC Name |
sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C52H34Cl4N18O18S4.Na/c53-29-5-1-3-7-33(29)73-43(75)39(41(71-73)45(77)78)69-67-31-19-25(15-17-35(31)93(81,82)83)57-49-61-47(55)63-51(65-49)59-27-13-11-23(37(21-27)95(87,88)89)9-10-24-12-14-28(22-38(24)96(90,91)92)60-52-64-48(56)62-50(66-52)58-26-16-18-36(94(84,85)86)32(20-26)68-70-40-42(46(79)80)72-74(44(40)76)34-8-4-2-6-30(34)54;/h1-22,39-40H,(H,77,78)(H,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H2,57,59,61,63,65)(H2,58,60,62,64,66);/q;+1/p-1 |
InChI Key |
WZAHYGPXOHTZIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)NC5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)S(=O)(=O)O)N=NC9C(=NN(C9=O)C1=CC=CC=C1Cl)C(=O)[O-])Cl)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)Cl.[Na+] |
Origin of Product |
United States |
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